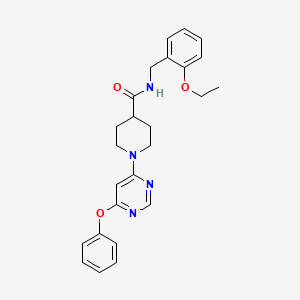
6-Chloro-5-nitropyridine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-5-nitropyridine-3-carbaldehyde is a chemical compound with the molecular formula C6H3ClN2O3 . It has a molecular weight of 186.55 .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . This ion, when reacted with SO2/HSO3– in water, yields 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as Fourier transform infrared (FTIR), Fourier transform Raman (FTR), and UV-visible spectroscopy . Quantum chemical calculations can be made at the DFT/B3LYP/6–311++G (d,p) level of theory to determine structure parameters in the ground state .Chemical Reactions Analysis
The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .科学的研究の応用
Synthesis and Chemical Behavior
- Synthesis of Pyridine and Bipyridine Frameworks : Research demonstrates the synthesis of 2,6-disubstituted pyridines and 6,6'-disubstituted 2,2'-bipyridines under mild conditions using chloromethyl-nitronyl nitroxide and 5-(dimethylamino)-1-naphthalenesulfonamide chloride. These compounds have dual fluorescent and magnetic properties, indicating the versatility of pyridine derivatives in creating multifunctional materials (Ziessel & Stroh, 2003).
Applications in Materials Science
- Corrosion Inhibition : The imidazopyridine derivatives, including compounds related to "6-Chloro-5-nitropyridine-3-carbaldehyde", were evaluated for their performance as corrosion inhibitors for carbon steel in hydrochloric acid solution. These studies use electrochemical techniques and quantum chemical calculations to understand the mechanism of corrosion inhibition, indicating the compound's potential in protective coatings and materials science (Ech-chihbi et al., 2019).
Potential in Drug Discovery
- Synthesis of Anticancer Agents : Research into the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines involved the hydrolysis and subsequent reactions of a chloro group in a compound structurally related to "this compound". These compounds were evaluated for their effects on the proliferation of cultured L1210 cells and survival of mice bearing P388 leukemia, showcasing the role of pyridine derivatives in developing new anticancer agents (Temple et al., 1983).
Fluorescent and Magnetic Probes
- The syntheses of pyridine molecules bearing two radicals and a DANS fragment indicate the utility of pyridine derivatives in creating probes for scientific research. These compounds are prepared under conditions that allow for the attachment of radicals to an aldehyde-protected compound, followed by the construction of an aromatic radical, suggesting applications in fluorescent and magnetic sensing technologies (Ziessel & Stroh, 2003).
作用機序
Target of Action
The primary targets of 6-Chloro-5-nitropyridine-3-carbaldehyde Nitropyridines, a class of compounds to which this compound belongs, are known to be involved in various chemical reactions .
Mode of Action
The exact mode of action of This compound Nitropyridines, in general, are known to participate in various chemical reactions . For instance, they can undergo Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
The specific biochemical pathways affected by This compound It’s worth noting that nitropyridines can be involved in the suzuki–miyaura cross-coupling reaction, which is a key process in the synthesis of various organic compounds .
Result of Action
The molecular and cellular effects of This compound Nitropyridines have been used in the synthesis of various organic compounds, suggesting that they may have significant effects at the molecular level .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The suzuki–miyaura cross-coupling reaction, in which nitropyridines can participate, is known to be tolerant of various functional groups and environmental conditions .
Safety and Hazards
The safety data sheet for a similar compound, 2-Chloro-5-nitropyridine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment as required, avoid dust formation, and ensure adequate ventilation .
生化学分析
Biochemical Properties
6-Chloro-5-nitropyridine-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that are crucial for cellular functions. For instance, it can act as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The compound’s nitro and aldehyde groups allow it to participate in nucleophilic substitution and condensation reactions, respectively. These interactions are essential for the formation of bonds in complex organic synthesis .
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of certain kinases and phosphatases, which are critical for signal transduction. Additionally, it has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis. This modulation can lead to changes in cell proliferation and survival, making it a valuable tool in cancer research .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their functions. For example, the aldehyde group can form covalent bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition. This property is particularly useful in designing enzyme inhibitors for therapeutic purposes. Additionally, the compound can induce conformational changes in proteins, affecting their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that its effects on cellular functions can persist, although the extent of these effects may diminish over time due to degradation. In vitro studies have demonstrated that the compound can maintain its activity for several weeks when stored properly .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound can enhance cellular functions and promote cell survival. At higher doses, it can induce toxicity, leading to adverse effects such as oxidative stress and apoptosis. These threshold effects are crucial for determining the safe and effective dosage for therapeutic applications. Toxicological studies have highlighted the importance of dose optimization to minimize adverse effects while maximizing therapeutic benefits.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which facilitate its conversion into various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The compound’s interactions with cofactors such as NADH and FADH2 are also significant, as they influence its metabolic fate and the overall metabolic network .
特性
IUPAC Name |
6-chloro-5-nitropyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O3/c7-6-5(9(11)12)1-4(3-10)2-8-6/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPSAKMGYHWRSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

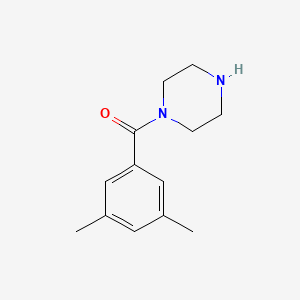
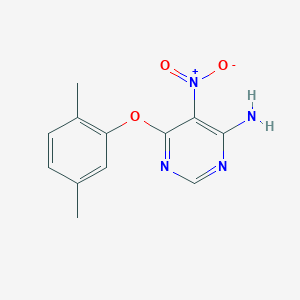
![N-[2,2,2-Trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2710699.png)
![tert-Butyl N-[(1S)-1-(piperidin-4-yl)ethyl]carbamate](/img/structure/B2710704.png)
![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(4-fluorophenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2710705.png)
![ethyl 2-(2-phenoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2710706.png)
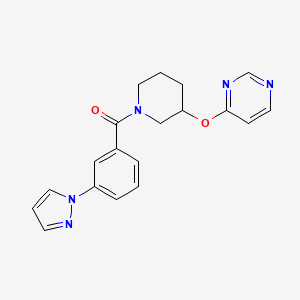
![(Z)-4-([1,1'-biphenyl]-4-yl)-N'-(3-fluorophenyl)thiazole-2-carbohydrazonoyl cyanide](/img/structure/B2710709.png)
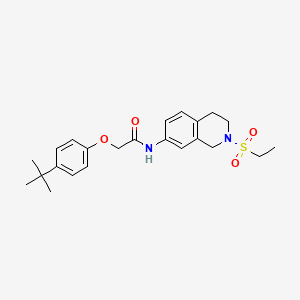
![3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B2710712.png)

![2,2-Difluoro-5,6-diazaspiro[2.4]heptane;hydrochloride](/img/structure/B2710717.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2710718.png)
